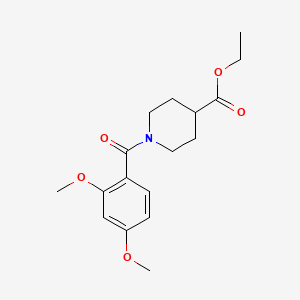![molecular formula C14H18ClN3O3 B5306380 ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5306380.png)
ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a piperazine derivative that is widely used as a research tool to study the central nervous system (CNS) and its related disorders.
Mechanism of Action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. The NMDA receptor is a glutamate-gated ion channel that is involved in synaptic plasticity, learning, and memory. The binding of CPP to the glycine-binding site prevents the activation of the receptor by glutamate, leading to a decrease in calcium influx and subsequent neuronal excitation.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects in animal models and humans. CPP has been shown to induce hyperactivity, seizures, and neuronal damage in animal models. In humans, CPP has been shown to induce dissociative effects such as depersonalization, derealization, and hallucinations. CPP has also been shown to produce analgesic effects in animal models and humans.
Advantages and Limitations for Lab Experiments
CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to induce dissociative effects in humans, and its potential as an analgesic agent. However, CPP also has several limitations, including its toxicity and potential for inducing seizures and neuronal damage in animal models. CPP is also not suitable for long-term use due to its potential for inducing neurotoxicity.
Future Directions
CPP has several potential future directions in scientific research, including its use as a tool to study the role of the NMDA receptor in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. CPP may also have potential as an analgesic agent for the treatment of chronic pain. Further research is needed to understand the long-term effects of CPP on neuronal function and to develop safer and more effective NMDA receptor antagonists.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of piperazine with 2-chlorobenzoyl chloride and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of piperazine with 2-chlorobenzoyl chloride and ethyl carbamate in the presence of a base such as sodium hydride. The product is then purified using recrystallization or column chromatography.
Scientific Research Applications
CPP has been extensively used in scientific research as a tool to study the ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate and its related disorders. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. CPP is also used to study the role of NMDA receptors in pain perception, learning, and memory.
properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-21-14(20)18-9-7-17(8-10-18)13(19)16-12-6-4-3-5-11(12)15/h3-6H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPRTKFIKWQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306298.png)
![4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5306313.png)
![N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)

![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
![7-(3,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5306360.png)
![N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5306364.png)
![1-[(3-ethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-2-yl)piperazine](/img/structure/B5306373.png)

![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)
![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5306395.png)